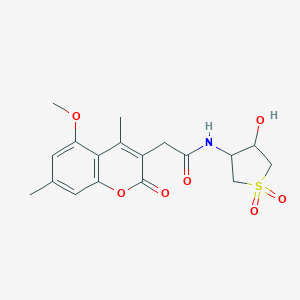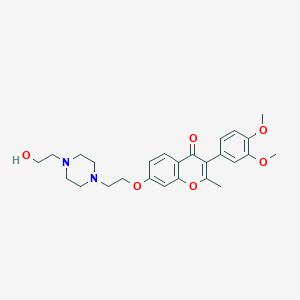![molecular formula C16H22N2O5S2 B263946 1-(3,4-dimethoxyphenyl)-2-[(2-methoxyethyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B263946.png)
1-(3,4-dimethoxyphenyl)-2-[(2-methoxyethyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dimethoxyphenyl)-2-[(2-methoxyethyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide, commonly known as DM-235, is a novel compound that has gained attention for its potential use in various scientific research applications.
Mecanismo De Acción
The mechanism of action of DM-235 is not fully understood, but it has been suggested that it may act through various pathways, including the inhibition of oxidative stress, the modulation of ion channels, and the regulation of gene expression.
Biochemical and Physiological Effects:
DM-235 has been shown to have various biochemical and physiological effects, including the inhibition of reactive oxygen species (ROS) production, the modulation of voltage-gated potassium channels, and the upregulation of antioxidant enzymes. Additionally, DM-235 has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of DM-235 is its potential use as a neuroprotective agent, anticancer agent, and anti-inflammatory agent. Additionally, DM-235 has been shown to have low toxicity in vitro and in vivo. However, one limitation of DM-235 is its limited solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of DM-235, including further investigation of its mechanism of action, optimization of its synthesis method, and exploration of its potential use in other scientific research applications. Additionally, the development of new formulations of DM-235 with improved solubility and bioavailability may expand its potential use in laboratory experiments.
Métodos De Síntesis
DM-235 can be synthesized using a multistep process that involves the reaction of 3,4-dimethoxyphenylacetonitrile with 2-methoxyethyl mercaptan in the presence of a base to form the corresponding thioether. This thioether is then cyclized to form the thieno[3,4-d]imidazole ring system, followed by oxidation with hydrogen peroxide to give the final product, DM-235.
Aplicaciones Científicas De Investigación
DM-235 has been studied for its potential use in various scientific research applications, including as a neuroprotective agent, anticancer agent, and anti-inflammatory agent. In one study, DM-235 was found to have neuroprotective effects against oxygen-glucose deprivation-induced neuronal damage in vitro. In another study, DM-235 was found to inhibit the proliferation of human pancreatic cancer cells in vitro. Additionally, DM-235 has been shown to have anti-inflammatory effects in a mouse model of acute lung injury.
Propiedades
Fórmula molecular |
C16H22N2O5S2 |
|---|---|
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
3-(3,4-dimethoxyphenyl)-2-(2-methoxyethylsulfanyl)-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole 5,5-dioxide |
InChI |
InChI=1S/C16H22N2O5S2/c1-21-6-7-24-16-17-12-9-25(19,20)10-13(12)18(16)11-4-5-14(22-2)15(8-11)23-3/h4-5,8,12-13H,6-7,9-10H2,1-3H3 |
Clave InChI |
LONUNEYJUFBBAI-UHFFFAOYSA-N |
SMILES |
COCCSC1=NC2CS(=O)(=O)CC2N1C3=CC(=C(C=C3)OC)OC |
SMILES canónico |
COCCSC1=NC2CS(=O)(=O)CC2N1C3=CC(=C(C=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-{[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3,4-dimethoxybenzamide](/img/structure/B263869.png)

![N-(1,1-dioxidotetrahydro-3-thienyl)-2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-methylacetamide](/img/structure/B263880.png)
![2-{6-chloro-4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide](/img/structure/B263884.png)

![5-ethyl-N-(1-{[(2-furylmethyl)amino]carbonyl}-3-methylbutyl)-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B263890.png)

![N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)-2-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}acetamide](/img/structure/B263892.png)
![{3-[5-chloro-4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-oxopyridazin-1(6H)-yl]-1-adamantyl}acetic acid](/img/structure/B263897.png)
![1-(4-Hydroxy-3-methoxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B263902.png)
![1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-{4-[(3-methylbenzyl)oxy]benzoyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B263906.png)
![2-[(2,6-dichlorobenzyl)sulfanyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B263910.png)
![4-{5,5-dioxido-2-[(3-phenylpropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl}phenyl methyl ether](/img/structure/B263911.png)
![8-ethyl-3,3-dimethyl-6-(4-{[(tetrahydro-2-furanylmethyl)amino]acetyl}-1-piperazinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B263912.png)